molecular formula C9H11ClN2 B8190606 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine

3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine

Cat. No.: B8190606
M. Wt: 182.65 g/mol
InChI Key: YEMCOBNEQWNDEO-SECBINFHSA-N
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Description

®-3-Chloro-5-pyrrolidin-2-yl-pyridine is a chiral compound with a pyridine ring substituted with a chlorine atom at the 3-position and a pyrrolidine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Chlorination: The pyridine ring is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced at the 5-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like sodium hydride.

Industrial Production Methods: Industrial production of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis efficiently.

Types of Reactions:

    Oxidation: ®-3-Chloro-5-pyrrolidin-2-yl-pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-3-Chloro-5-pyrrolidin-2-yl-pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Chloro-5-pyrrolidin-2-yl-pyridine: The racemic mixture of the compound.

    3-Chloro-5-pyrrolidin-2-yl-pyrimidine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.

    3-Chloro-5-pyrrolidin-2-yl-pyrazine: Another analog with a pyrazine ring.

Uniqueness: ®-3-Chloro-5-pyrrolidin-2-yl-pyridine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological profiles compared to its racemic or achiral analogs.

Biological Activity

3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. These interactions can modulate signaling pathways, leading to various physiological effects. For instance, the compound may act as an allosteric modulator or antagonist at certain G-protein coupled receptors (GPCRs), which are critical in many therapeutic areas including neuropharmacology and oncology .

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound exhibits potential antibacterial effects, particularly against Gram-positive bacteria. Its structure suggests that halogen substitutions enhance antibacterial potency .
  • Neuropharmacological Effects : Studies indicate that derivatives of pyridine compounds can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antibacterial Activity : A study found that similar pyridine derivatives displayed significant antibacterial activity against strains like MRSA and E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Neuropharmacological Applications : Research on related compounds indicates that they can modulate dopamine and serotonin receptors, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .
  • Cancer Treatment Potential : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain pyrrolo[2,3-b]pyridines have shown promise in preclinical models for various cancers, indicating a need for further exploration of this compound in this context .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
3-Chloro-5-fluoropyridineAntibacterial32
Pyrrolo[3,4-c]pyridineAnticancer50
Pyrrolo[2,3-b]pyridineNeuropharmacologicalN/A

Properties

IUPAC Name

3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMCOBNEQWNDEO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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